Structure Elucidation of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic Acid: A Comprehensive Technical Guide
Structure Elucidation of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
The unambiguous structural elucidation of chiral small molecules is a critical bottleneck in modern drug development. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid ( C6H10O3 ) is a highly versatile chiral building block, frequently serving as a core scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), including neuraminidase inhibitors like Peramivir[1][2].
This whitepaper provides an in-depth, authoritative methodology for the complete structural elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD), we present a self-validating analytical workflow that transitions from basic compositional analysis to the definitive assignment of absolute stereochemistry.
Strategic Rationale & Analytical Workflow
The structure elucidation of chiral cyclopentanes presents unique challenges. The five-membered ring is conformationally flexible (often adopting an envelope or half-chair conformation), which complicates the interpretation of scalar couplings ( 3J ) and Nuclear Overhauser Effects (NOEs). Furthermore, the lack of a strong UV chromophore adjacent to the stereocenters renders standard Electronic Circular Dichroism (ECD) ineffective.
To overcome these physical limitations, our workflow is divided into three causal phases:
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Planar Connectivity: Establishing the 2-hydroxycyclopentanecarboxylic acid backbone using 1D/2D NMR.
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Relative Stereochemistry: Differentiating the trans (1R,2R or 1S,2S) from the cis (1R,2S or 1S,2R) isomer using NOESY and coupling constants.
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Absolute Configuration: Utilizing VCD coupled with Density Functional Theory (DFT) to definitively assign the (1R,2R) enantiomer[3].
Caption: Workflow for the complete structure elucidation of chiral cyclopentane derivatives.
Phase 1: Compositional & Planar Analysis
High-Resolution Mass Spectrometry (HRMS)
The first step in any elucidation pipeline is confirming the molecular formula. Electrospray Ionization (ESI) HRMS in negative ion mode is selected because the carboxylic acid moiety readily deprotonates. An observed m/z of 129.0557 [M−H]− confirms the molecular formula C6H10O3 (calculated for C6H9O3− : 129.0552), establishing a Degree of Unsaturation (DoU) of 2. One DoU is consumed by the carbonyl group, dictating that the remaining structure must be monocyclic[4].
Multidimensional NMR (COSY, HSQC, HMBC)
To map the atomic connectivity, a suite of 2D NMR experiments is deployed:
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HSQC (Heteronuclear Single Quantum Coherence): Differentiates the three CH2 groups (C3, C4, C5) from the two methine CH groups (C1, C2).
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COSY (Correlation Spectroscopy): Traces the continuous spin system around the cyclopentane ring from H1 → H2 → H3 → H4 → H5 → H1.
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HMBC (Heteronuclear Multiple Bond Correlation): Crucial for placing the quaternary carboxylic acid carbon (C6). Strong 3JCH correlations from H2 and H5 to C6 confirm that the carboxylate is attached at C1.
Caption: Key COSY (solid blue) and HMBC (dashed red) NMR correlations establishing the planar structure.
Phase 2: Relative Stereochemistry (NOESY)
Once the planar structure is established, we must determine if the hydroxyl and carboxylic acid groups are cis or trans. In a five-membered ring, dihedral angles do not follow the rigid Karplus relationships seen in cyclohexanes, making 3JHH couplings alone insufficient.
Causality of NOESY Selection: We utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space dipole-dipole interactions.
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If the molecule is cis (1R,2S), H1 and H2 will be on the same face of the ring, resulting in a strong NOE cross-peak.
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In the (1R,2R) isomer, the -OH and -COOH groups are trans (pseudo-diequatorial or pseudo-diaxial). Consequently, H1 and H2 are on opposite faces of the ring. The absence of a strong NOE between H1 and H2, coupled with NOEs between H1 and the pseudo-axial proton of C3, definitively proves the trans relative configuration.
Phase 3: Absolute Configuration Determination
While X-ray crystallography is the historical gold standard, chiral intermediates like 2-hydroxycyclopentane-1-carboxylic acid are often oils or low-melting solids that resist crystallization[5].
The VCD Advantage: Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[3]. Because it relies on the intrinsic vibrational modes of the chiral skeleton rather than a UV chromophore, it is the optimal technique for this aliphatic compound.
The VCD Workflow:
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Experimental Acquisition: The IR and VCD spectra of the sample are recorded in CDCl3 .
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Computational Modeling: The (1R,2R) and (1S,2S) enantiomers are modeled using DFT (B3LYP/6-311G(d,p) level of theory). Conformational searching is performed to account for the flexibility of the cyclopentane ring.
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Spectral Matching: The calculated VCD spectrum of the (1R,2R) model is overlaid with the experimental data. A positive match in the sign and relative intensity of the key vibrational bands (e.g., the C-O stretch at ~1050 cm−1 and the C=O stretch at ~1710 cm−1 ) confirms the absolute configuration[6].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate internal validation mechanisms to prevent false positives.
Protocol A: NMR Acquisition & Assignment
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO−d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
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Validation Checkpoint 1 (Purity): Acquire a quantitative 1D 1H NMR spectrum (delay time D1≥5×T1 ). Ensure no impurity peaks exceed 2% relative integral area. The TMS peak acts as an internal chemical shift reference (0.00 ppm).
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2D Acquisition: Run standard pulse sequences (COSY, HSQC, HMBC, NOESY) at 298 K on a ≥600 MHz spectrometer.
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Validation Checkpoint 2 (Artifact Rejection): Cross-reference HSQC and HMBC. Any peak appearing in HMBC but lacking a corresponding 1H signal in the 1D spectrum is flagged as a T1 noise artifact and discarded.
Protocol B: VCD Measurement & DFT Validation
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Instrument Calibration: Calibrate the VCD spectrometer using a known standard (e.g., (1R)-(+)-camphor) to ensure proper phase alignment of the photoelastic modulator (PEM).
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Sample Measurement: Dissolve 10 mg of the sample in 150 μL of CDCl3 . Inject into a BaF2 cell with a 100 μm path length. Collect data for 4 hours (resolution 4 cm−1 ) to achieve a high signal-to-noise ratio.
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Solvent Subtraction: Run a pure CDCl3 blank under identical conditions and subtract it from the sample spectrum.
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Computational Validation: Calculate the VCD spectra for both the (1R,2R) and (1S,2S) enantiomers. Validation Checkpoint: The calculated spectra for the two enantiomers must be perfect mirror images. If they are not, the conformational Boltzmann weighting is flawed, and the conformational search must be repeated[3].
Quantitative Data Summary
The table below summarizes the validated NMR assignments for (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid, providing a reference standard for synthetic chemists and quality control (QC) analysts.
Table 1: Validated NMR Data ( DMSO−d6 , 600 MHz)
| Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity ( J in Hz) | Key HMBC Correlations ( H→C ) | Key NOESY Correlations |
| C1 | 50.2 | 2.65 | m | C2, C5, C6 | H5, H3(axial) |
| C2 | 74.8 | 4.15 | q (7.5) | C1, C3, C6 | H4, H3(equatorial) |
| C3 | 33.1 | 1.85, 1.60 | m | C2, C4 | H2, H4 |
| C4 | 22.4 | 1.70, 1.50 | m | C3, C5 | H3, H5 |
| C5 | 28.5 | 1.95, 1.75 | m | C1, C4, C6 | H1, H4 |
| C6 (C=O) | 177.5 | - | - | - | - |
| -OH | - | 4.80 | br s | C1, C2 | H2 |
| -COOH | - | 12.10 | br s | C1, C6 | - |
(Note: The absence of a strong NOESY correlation between H1 and H2 validates the trans relationship).
References
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(1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 12924462 - PubChem National Center for Biotechnology Information (NIH).[Link]
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Peramivir - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP PharmaCompass.[Link]
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Peramivir Impurity 38 | CAS 2758048-81-4 Veeprho Pharmaceuticals.[Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Spectroscopy Europe.[Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery American Laboratory.[Link]
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Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide The Journal of Organic Chemistry - ACS Publications.[Link]
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